2(1H)-Pyridinone, 3,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3,5-dihydroxy- is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions of the pyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3,5-dihydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydroxybenzaldehyde with ammonia or primary amines, followed by cyclization to form the pyridinone ring . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 3,5-dihydroxy- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2(1H)-Pyridinone, 3,5-dihydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics, due to its beneficial properties
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3,5-dihydroxy- primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is attributed to the presence of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. Additionally, the compound may interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and formation during the Maillard reaction.
1,3,5-Triazine: A heterocyclic compound with applications in medicine, agriculture, and industry
Uniqueness
2(1H)-Pyridinone, 3,5-dihydroxy- is unique due to its specific structure and the presence of hydroxyl groups at the 3rd and 5th positions, which contribute to its strong antioxidant activity. This distinguishes it from other similar compounds that may have different substitution patterns or lack the same level of antioxidant properties .
Properties
CAS No. |
62566-65-8 |
---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3,5-dihydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NO3/c7-3-1-4(8)5(9)6-2-3/h1-2,7-8H,(H,6,9) |
InChI Key |
OBINQXYDORXSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.